Ethyl (4-amino-2-nitrophenyl)carbamate

Descripción general

Descripción

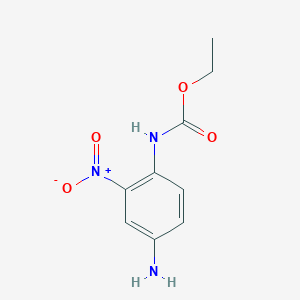

Ethyl (4-amino-2-nitrophenyl)carbamate is an organic compound with the molecular formula C9H11N3O4 It is a derivative of carbamate, characterized by the presence of an ethyl group, an amino group, and a nitro group attached to a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4-amino-2-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenyl chloroformate with ethylamine in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF) at temperatures ranging from 10 to 40°C. The reaction is usually carried out with constant stirring for 1 to 2 hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include recrystallization or chromatographic techniques to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl (4-amino-2-nitrophenyl)carbamate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate.

Major Products Formed:

Reduction: Formation of ethyl (4,2-diaminophenyl)carbamate.

Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl (4-amino-2-nitrophenyl)carbamate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of ethyl (4-amino-2-nitrophenyl)carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The presence of the nitro and amino groups allows for various interactions, including hydrogen bonding and electrostatic interactions, which can influence its biological activity.

Comparación Con Compuestos Similares

Ethyl (4-nitrophenyl)carbamate: Lacks the amino group, which may result in different reactivity and applications.

Ethyl (4-amino-2-chlorophenyl)carbamate:

Uniqueness: Ethyl (4-amino-2-nitrophenyl)carbamate is unique due to the presence of both amino and nitro groups on the phenyl ring. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .

Actividad Biológica

Ethyl (4-amino-2-nitrophenyl)carbamate, a compound with the molecular formula and CAS number 73895-87-1, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound features a carbamate functional group attached to a phenyl ring that carries both an amino group and a nitro group. The presence of these functional groups allows for various interactions within biological systems, which can influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 225.2 g/mol |

| CAS Number | 73895-87-1 |

| Synonyms | 5-Amino-2-(ethoxycarbonylamino)nitrobenzene |

The mechanism of action for this compound is not fully elucidated; however, it is suggested that the compound may interact with specific enzymes or proteins due to the presence of the amino and nitro groups. These interactions can lead to modulation of enzyme activity or influence cellular signaling pathways.

- Enzyme Interaction : The compound has been noted to serve as a probe in biochemical assays to study enzyme activity and protein interactions.

- Antioxidant Activity : Preliminary studies indicate that it exhibits strong antioxidant properties, which may contribute to its therapeutic potential.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored, but similar compounds in the carbamate class exhibit chemical stability and favorable absorption characteristics. This stability is crucial for its potential use as a prodrug or in systemic delivery applications .

Case Studies and Experimental Data

- Antimicrobial Activity : this compound has been investigated for its antimicrobial properties. While specific data on this compound is limited, related studies on carbamates suggest potential efficacy against various bacterial strains.

- Synthesis and Applications :

Tables of Biological Activity

The following table summarizes experimental findings related to the biological activity of this compound and related compounds:

Propiedades

IUPAC Name |

ethyl N-(4-amino-2-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c1-2-16-9(13)11-7-4-3-6(10)5-8(7)12(14)15/h3-5H,2,10H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEBGAGNWSBAOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.